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Compound of Interest

Compound Name: Rofecoxib-d5

Cat. No.: B030169 Get Quote

Abstract: This technical guide provides a comprehensive overview of the synthesis and

characterization of Rofecoxib-d5, an isotopically labeled variant of the selective COX-2

inhibitor, Rofecoxib. This document is intended for researchers, scientists, and professionals in

the field of drug development and medicinal chemistry. It outlines a detailed synthetic protocol,

starting from commercially available deuterated precursors, and presents key analytical data

for the characterization of the final compound. All quantitative data is summarized in structured

tables, and the synthetic pathway is visualized using a process flow diagram.

Introduction
Rofecoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor, formerly used for the

treatment of osteoarthritis, acute pain, and dysmenorrhea. Isotopically labeled analogs, such

as Rofecoxib-d5, are invaluable tools in pharmaceutical research, particularly in

pharmacokinetic studies, drug metabolism assays, and as internal standards for quantitative

bioanalysis by mass spectrometry. The incorporation of five deuterium atoms onto the phenyl

ring at the 3-position of the furanone core provides a distinct mass shift, enabling sensitive and

accurate detection without significantly altering the compound's chemical properties.

This guide details a feasible synthetic route for Rofecoxib-d5, adapted from established

methods for the non-labeled compound. It also provides the expected analytical

characterization data based on the principles of mass spectrometry and nuclear magnetic

resonance spectroscopy.
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Synthesis of Rofecoxib-d5
The synthesis of Rofecoxib-d5 is predicated on the use of a deuterated starting material,

Phenyl-d5-acetic acid, which is commercially available. The proposed pathway involves the

condensation of this precursor with 2-bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone, followed

by a base-mediated intramolecular cyclization to yield the final product.

Key Reagents and Materials
Reagent/Materi
al

CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Supplier
Examples

Phenyl-d5-acetic

acid
104182-98-1 C₈H₃D₅O₂ 141.18

Sigma-Aldrich,

Clearsynth

2-Bromo-1-[4-

(methylsulfonyl)p

henyl]-1-

ethanone

54468-93-7 C₉H₉BrO₃S 291.14
Commercially

Available

Sodium

Hydroxide
1310-73-2 NaOH 40.00

Standard Lab

Supplier

Diisopropylamine

(DIA)
108-18-9 C₆H₁₅N 101.19

Standard Lab

Supplier

N,N-

Dimethylformami

de (DMF)

68-12-2 C₃H₇NO 73.09
Standard Lab

Supplier

Isopropyl Alcohol

(IPA)
67-63-0 C₃H₈O 60.10

Standard Lab

Supplier

Hydrochloric Acid

(2N)
7647-01-0 HCl 36.46

Standard Lab

Supplier

Synthetic Pathway Workflow
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Starting Materials Reaction Steps Final Product

Phenyl-d5-acetic acid Step 1: Deprotonation
(NaOH, DMF)

1. Add to reactor

2-Bromo-1-[4-(methylsulfonyl)
phenyl]-1-ethanone

Step 2: Condensation

2. Add bromoketone

Sodium phenyl-d5-acetate Step 3: Cyclization
(DIA, 45°C)

Ester Intermediate
(in situ) Rofecoxib-d5Crude Product

Click to download full resolution via product page

Caption: Synthetic workflow for Rofecoxib-d5.

Experimental Protocol
The following protocol is adapted from a known synthesis of Rofecoxib.[1]

Preparation of Sodium Phenyl-d5-acetate:

To a 500 mL, 3-neck round bottom flask equipped with a mechanical stirrer, temperature

probe, and nitrogen inlet, add Phenyl-d5-acetic acid (1 equivalent) and N,N-

Dimethylformamide (DMF, approx. 20 volumes).

Flush the vessel with nitrogen gas.

Cool the solution to 4°C using an ice bath.

Slowly add 50 wt% aqueous sodium hydroxide (1.1 equivalents) while maintaining

vigorous stirring.

Stir the resulting mixture at 4°C for one hour to ensure complete formation of the sodium

salt.

Condensation Reaction:
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To the solution of sodium phenyl-d5-acetate, add 2-bromo-1-[4-(methylsulfonyl)phenyl]-1-

ethanone (1 equivalent).

Protect the reaction flask from light.

Slowly add diisopropylamine (DIA, 1.2 equivalents) via syringe.

Heat the reaction mixture to 45°C and maintain for 3.5 hours, monitoring by TLC or LC-MS

for the disappearance of starting materials.

Cyclization and Product Isolation:

Cool the reaction solution to 20-25°C.

Slowly add 2N HCl over one hour via an addition funnel, maintaining the temperature

between 20-30°C to precipitate the product.

Add water (approx. 4 volumes) over one hour to further precipitate the product.

Age the resulting slurry for 1-2 hours at 25°C.

Filter the solid product using a Buchner funnel.

Wash the filter cake sequentially with a 1:3 mixture of DMF:Isopropyl Alcohol (IPA) and

then with pure IPA.

Dry the product under vacuum to yield crude Rofecoxib-d5.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such

as acetonitrile or an ethanol/water mixture, to yield Rofecoxib-d5 of high purity.

Characterization of Rofecoxib-d5
The synthesized Rofecoxib-d5 should be characterized using standard analytical techniques

to confirm its identity, purity, and isotopic enrichment.
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Physicochemical Properties
Property Value Reference

Chemical Formula C₁₇H₉D₅O₄S -

Molecular Weight 319.4 g/mol [1]

Monoisotopic Mass 319.09266383 Da [1]

Appearance White to off-white powder -

IUPAC Name

3-(4-methylsulfonylphenyl)-4-

(2,3,4,5,6-

pentadeuteriophenyl)-2H-

furan-5-one

[1]

Spectroscopic and Chromatographic Data
The following table summarizes the expected analytical data for Rofecoxib-d5. The NMR data

is predicted based on the known spectrum of unlabeled Rofecoxib.
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Analysis Method Expected Result

Mass Spectrometry (ESI+)

[M+H]⁺: m/z 320.1. The molecular ion peak is

shifted by +5 amu compared to unlabeled

Rofecoxib ([M+H]⁺ at m/z 315).

¹H NMR (300 MHz, CDCl₃)

Predicted: δ ~7.8-8.0 ppm (d, 2H, Ar-H) δ ~7.5-

7.7 ppm (d, 2H, Ar-H) δ ~5.2 ppm (s, 2H, -CH₂-

O-) δ ~3.1 ppm (s, 3H, -SO₂CH₃) Note: The

multiplet for the phenyl-d5 ring protons (typically

~7.2-7.4 ppm) will be absent.

¹³C NMR (75 MHz, CDCl₃)

Predicted: Signals corresponding to the

methylsulfonylphenyl and furanone moieties will

be consistent with unlabeled Rofecoxib. The

signals for the deuterated phenyl ring carbons

will be present but may exhibit broadening and

splitting due to C-D coupling, with reduced

intensity.

HPLC Purity ≥98% (UV detection at 272 nm)

Logical Flow of Characterization
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Synthesized Rofecoxib-d5

Purity Check (HPLC)

Purity ≥ 98%?

Identity & Mass Confirmation
(Mass Spectrometry)

Structural Confirmation
(NMR Spectroscopy)

Characterized Rofecoxib-d5

No
(Repurify)

Yes

Click to download full resolution via product page

Caption: Logical workflow for analytical characterization.

Conclusion
This guide provides a robust and detailed framework for the synthesis and characterization of

Rofecoxib-d5. By utilizing commercially available deuterated starting materials and adapting

established synthetic procedures, researchers can reliably produce this valuable labeled

compound. The outlined characterization methods are essential for verifying the identity, purity,
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and isotopic incorporation of the final product, ensuring its suitability for use in demanding

research applications such as quantitative mass spectrometry-based assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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